Ethyl 4-amino-6-bromonicotinate
Description
Ethyl 4-amino-6-bromonicotinate (CAS 1260667-83-1) is a brominated derivative of nicotinic acid, characterized by an amino group at the 4-position and a bromine atom at the 6-position of the pyridine ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where nicotinate esters are leveraged for their reactivity in constructing heterocyclic scaffolds.
Properties
Molecular Formula |
C8H9BrN2O2 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
ethyl 4-amino-6-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-8(12)5-4-11-7(9)3-6(5)10/h3-4H,2H2,1H3,(H2,10,11) |
InChI Key |
XGDCODLMQHFUBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-amino-6-bromonicotinate can be synthesized through several methods. One common approach involves the bromination of ethyl nicotinate followed by the introduction of an amino group. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like acetonitrile. The amino group can be introduced using ammonia or an amine under suitable conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination and amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-6-bromonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents and conditions used.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions include various substituted nicotinates, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Ethyl 4-amino-6-bromonicotinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-amino-6-bromonicotinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural and Substituent Variations
The substitution pattern at the 5- and 6-positions significantly influences reactivity, electronic properties, and biological activity:
- Halogen Effects: Bromine at the 6-position (as in the target compound) offers superior leaving-group ability compared to chlorine, facilitating cross-coupling reactions.
- Additional Substituents: Analogs such as Ethyl 4-amino-6-chloro-5-cyanonicotinate introduce electron-withdrawing cyano groups at the 5-position, which may stabilize intermediates in synthesis.
- Multi-Halogenated Derivatives: Ethyl 4-amino-6-chloro-5-iodonicotinate combines chlorine at the 6-position and iodine at the 5-position, enhancing versatility in further functionalization but introducing stability challenges due to iodine’s bulk .
Commercial Availability
Supplier data (Table 1) reveal disparities in accessibility:
- Ethyl 4-amino-6-chloro-5-iodonicotinate, despite structural complexity, is offered by 6 suppliers, likely due to demand in multi-step syntheses .
Table 1: Structural and Commercial Comparison of Ethyl 4-Amino-Substituted Nicotinates
Biological Activity
Ethyl 4-amino-6-bromonicotinate is a structurally unique compound derived from nicotinic acid, notable for its potential biological activities and applications in pharmaceutical research. This article provides an overview of its biological activity, including relevant case studies, research findings, and comparative analyses with similar compounds.
Structural Characteristics
This compound features a pyridine ring with an amino group at the 4-position and a bromine atom at the 6-position. This configuration allows for significant interactions with various biological targets, potentially modulating enzyme activities and receptor functions. The compound's molecular formula is .
Biological Activity Overview
Preliminary studies indicate that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be leveraged for therapeutic purposes.
- Receptor Activation : Its structure may allow it to act as a ligand for various receptors, influencing signal transduction pathways.
- Blood-Brain Barrier Penetration : this compound demonstrates high gastrointestinal absorption and the ability to cross the blood-brain barrier, suggesting possible central nervous system effects .
Comparative Analysis with Related Compounds
The unique structural properties of this compound can be contrasted with other halogenated nicotinic acid derivatives. The following table summarizes key differences:
| Compound Name | Key Differences |
|---|---|
| Ethyl 4-amino-6-chloronicotinate | Contains chlorine instead of bromine |
| Ethyl 4-amino-6-fluoronicotinate | Contains fluorine instead of bromine |
| Ethyl 4-amino-6-iodonicotinate | Features iodine instead of bromine |
| Ethyl 5-amino-6-bromonicotinate | Amino group at the 5-position |
| Mthis compound | Methyl group instead of ethyl |
The presence of bromine in this compound enhances its reactivity and biological properties compared to its analogs .
The mechanism by which this compound exerts its biological effects involves interactions with molecular targets such as enzymes and receptors. The amino and bromo groups facilitate the formation of hydrogen bonds and covalent interactions with nucleophilic sites on proteins, potentially leading to enzyme inhibition or receptor modulation .
Case Studies and Research Findings
- Antimicrobial Activity : In vitro studies have indicated that this compound possesses antimicrobial properties, making it a candidate for further investigation as an antimicrobial agent .
- Antiparasitic Potential : Research has explored the compound's effectiveness against various parasites, suggesting that modifications to its structure could enhance its antiparasitic activity while minimizing cytotoxic effects on mammalian cells .
- CNS Effects : Due to its ability to cross the blood-brain barrier, studies are ongoing to evaluate its potential neuropharmacological effects, particularly in relation to pain management and neurological disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
